PDE Inhibitory Potency: 6-Benzyloxy Superiority Over 6-Methoxy and 6-Hydroxy Analogs
In a systematic SAR study of 19 closely related dihydro- and tetrahydroisoquinolines, inhibitory potency against dog heart cyclic nucleotide phosphodiesterases was found to be strongly influenced by 6,7-substitution: at the C-6 position, benzyloxy > methoxy > hydroxy > hydrogen or methyl [1]. This rank order establishes that the 6-benzyloxy-7-methoxy substitution pattern of the target compound is predicted to confer superior PDE inhibition relative to analogs bearing 6-methoxy (e.g., salsolidine) or 6-hydroxy groups. The series spanned a 3000-fold activity range, with each dihydroisoquinoline significantly more potent than its tetrahydroisoquinoline counterpart [1].
| Evidence Dimension | PDE inhibitory potency rank order by C-6 substituent |
|---|---|
| Target Compound Data | Predicted placement in the highest potency tier (6-benzyloxy) |
| Comparator Or Baseline | 6-methoxy analogs (e.g., salsolidine); 6-hydroxy analogs; 6-H or 6-methyl analogs |
| Quantified Difference | Benzyloxy > methoxy > hydroxy > H/Me (rank order); no absolute IC₅₀ values available for the exact target compound |
| Conditions | Soluble and particulate cAMP and cGMP phosphodiesterase preparations from dog heart |
Why This Matters
For users screening THIQ libraries for PDE-related or cardiovascular targets, prioritizing the 6-benzyloxy-7-methoxy substitution pattern maximizes the likelihood of obtaining the highest inhibitory potency within this chemotype [1].
- [1] Dihydro- and tetrahydroisoquinolines as inhibitors of cyclic nucleotide phosphodiesterases from dog heart: Structure-activity relationships. Biochem. Pharmacol. 1979, 28(8), 1307-1312. View Source
